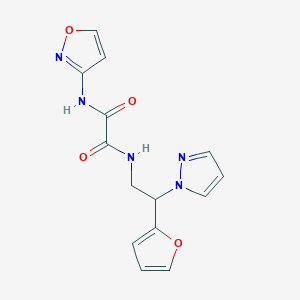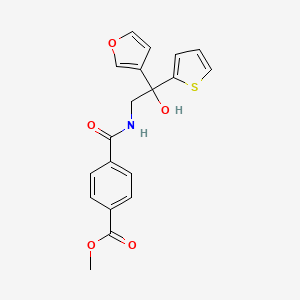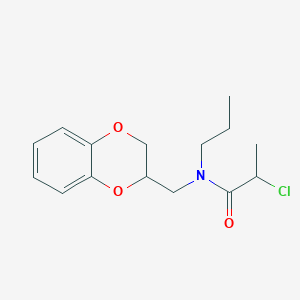
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, CP-47,497 has been found to have a higher affinity for CB1 receptors, which are primarily found in the brain, compared to CB2 receptors, which are primarily found in the immune system.
Wirkmechanismus
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide acts on the CB1 receptors in the brain, which are involved in the regulation of pain, mood, and appetite. When 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor signaling pathway is thought to be responsible for the analgesic and anti-inflammatory effects of 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide.
Biochemical and physiological effects:
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide has been found to have a number of biochemical and physiological effects in animal models. Studies have shown that it can reduce pain and inflammation, as well as improve memory and cognitive function. It has also been found to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide in lab experiments is its high affinity for CB1 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one of the limitations of using 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide is that it is a synthetic compound, and its effects may not be representative of those of natural cannabinoids.
Zukünftige Richtungen
There are several potential future directions for research on 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide. One area of interest is in the development of novel analgesics based on the structure of 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide. Another area of research is in the development of 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide analogs with improved pharmacological properties. Additionally, further studies are needed to better understand the biochemical and physiological effects of 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide, as well as its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide involves several steps, including the reaction of 1,4-benzodioxane with 3-chloropropionyl chloride and propylamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of pain and inflammation. Studies have shown that 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide can effectively reduce pain and inflammation in animal models, suggesting that it may have potential as a novel analgesic.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-3-8-17(15(18)11(2)16)9-12-10-19-13-6-4-5-7-14(13)20-12/h4-7,11-12H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCVDGDVAYBLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1COC2=CC=CC=C2O1)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



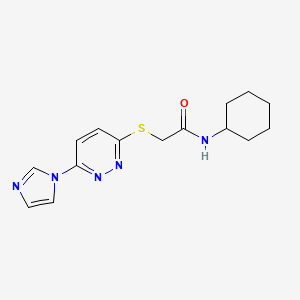
![N-(2,5-difluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2876747.png)
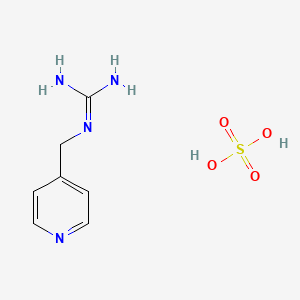
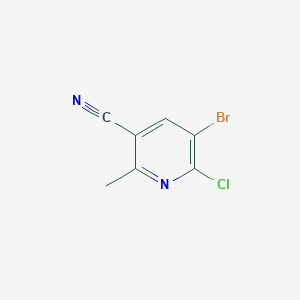

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide](/img/structure/B2876755.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2876760.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methoxypyridin-3-yl)methanone](/img/structure/B2876762.png)
![1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol](/img/structure/B2876763.png)
